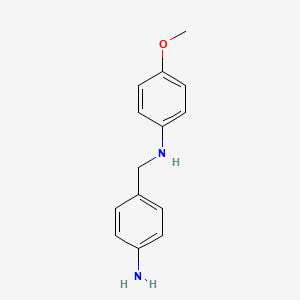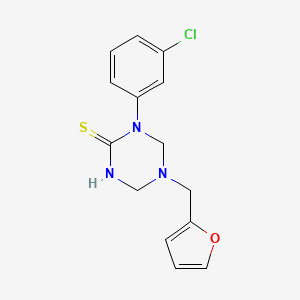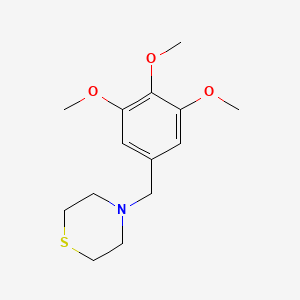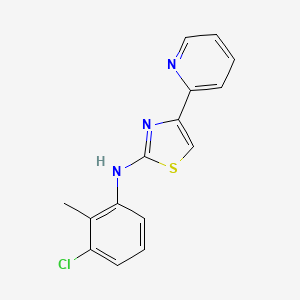
3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide varies depending on its application. In medicinal chemistry, it has been shown to inhibit the activity of specific enzymes and proteins involved in the progression of cancer and neurodegenerative diseases. In material science, it has been used to modify the properties of polymers and other materials. In environmental science, it has been studied for its ability to adsorb heavy metals from water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide vary depending on its application. In medicinal chemistry, it has been shown to induce apoptosis (cell death) in cancer cells and reduce the formation of amyloid plaques in Alzheimer's disease. In material science, it has been used to improve the mechanical and thermal properties of polymers. In environmental science, it has been studied for its ability to remove heavy metals from water.
実験室実験の利点と制限
The advantages of using 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments include its high purity, high yield, and unique properties. However, the limitations include its relatively high cost and potential toxicity.
将来の方向性
There are many future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide. In medicinal chemistry, further studies are needed to determine its efficacy and safety in the treatment of various diseases. In material science, it could be used to develop new materials with specific properties. In environmental science, it could be studied further for its potential use in water treatment. Additionally, further research is needed to better understand the mechanism of action and potential side effects of this compound.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that holds great potential in various fields of scientific research. Its unique properties and potential applications make it an important subject of study for future research.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with 3-(1,3-benzodioxol-5-yl)acryloyl chloride in the presence of a base. This method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, it has been used to develop new materials with unique properties. In environmental science, it has been studied for its potential use in water treatment.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9(2)14-17-18-15(22-14)16-13(19)6-4-10-3-5-11-12(7-10)21-8-20-11/h3-7,9H,8H2,1-2H3,(H,16,18,19)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNLZPVQNWFJV-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5628637.png)



![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5628666.png)


![1-methyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-1H-pyrrole-2-carboxamide](/img/structure/B5628690.png)
![ethyl {4-[(cyclohexylamino)carbonyl]phenoxy}acetate](/img/structure/B5628693.png)

![methyl 4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)piperidine-1-carboxylate](/img/structure/B5628709.png)
![2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5628720.png)
![2'-{[(3-pyridinylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5628721.png)